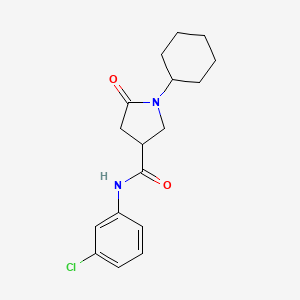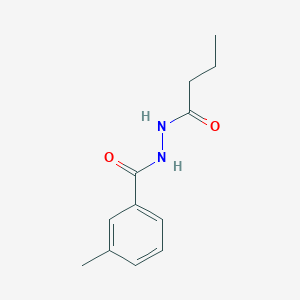
1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)
Descripción general
Descripción
1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), also known as DMQDQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQDQ is a heterocyclic organic compound that contains both an indole and a quinoline moiety. It has been synthesized using a variety of methods and has shown promising results in a range of applications.
Mecanismo De Acción
The exact mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is not fully understood. However, it is thought to exert its biological effects through a range of mechanisms, including the inhibition of oxidative stress, the modulation of cellular signaling pathways, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage. It has also been shown to modulate the activity of a range of cellular signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. In addition, 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity and yield. It also has a range of biological activities, making it useful for a range of applications. However, there are also some limitations to its use. 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) can be sensitive to light and air, and it may be unstable under certain conditions. In addition, more research is needed to fully understand its mechanism of action and to determine its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to have neuroprotective effects and may be useful in slowing or preventing the progression of these diseases. Another area of interest is its potential as an anticancer agent. 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to induce apoptosis in cancer cells and may be useful in the development of new cancer treatments. Finally, more research is needed to fully understand the mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) and to determine its potential toxicity and side effects.
Aplicaciones Científicas De Investigación
1,5-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated as a potential therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1,5-dimethyl-3-(quinolin-8-yldiazenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-8-9-16-14(11-12)18(19(24)23(16)2)22-21-15-7-3-5-13-6-4-10-20-17(13)15/h3-11,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVTZRNGVGTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC3=CC=CC4=C3N=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872397.png)
![2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3872399.png)

![3-(4-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872410.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3872423.png)
![N-[2-(4-biphenylyl)-2-oxoethyl]benzamide](/img/structure/B3872427.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B3872434.png)
![3-(2,4-dichlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872442.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B3872465.png)
![4-{[3-(5-nitro-2-furyl)-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872471.png)
![3-methyl-5-{1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-2-yl}isoxazole](/img/structure/B3872477.png)